

Application Notes and Protocols for the Enzymatic Ring Expansion of Penicillin G

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Compound of Interest

Compound Name: 7-ADCA

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Introduction

The enzymatic ring expansion of penicillin G to phenylacetyl-7-aminodeacetoxycephalosporanic acid (**G-7-ADCA**) represents a greener and more efficient alternative to traditional chemical synthesis routes for the production of cephalosporin antibiotics. This biotransformation is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase, an Fe(II) and α -ketoglutarate-dependent dioxygenase. This document provides detailed application notes and protocols for performing this enzymatic reaction, including the purification of recombinant DAOCS, the enzymatic reaction setup, and the analysis of the reaction products.

Data Presentation: Kinetic Parameters of DAOCS Mutants

The catalytic efficiency of wild-type DAOCS from *Streptomyces clavuligerus* towards the unnatural substrate penicillin G is relatively low. Protein engineering efforts have led to the development of several mutants with significantly improved kinetic parameters. The following table summarizes the kinetic data for some of these engineered enzymes.^{[1][2]}

Enzyme Variant	K _m (mM)	k _{cat} (s ⁻¹)	k _{cat} /K _m (M ⁻¹ s ⁻¹)	Fold Increase in k _{cat} /K _m vs. Wild Type
Wild Type	1.2 ± 0.1	0.022 ± 0.001	18.3	1
G79E	0.9 ± 0.1	0.045 ± 0.002	50.0	2.7
V275I	0.6 ± 0.1	0.072 ± 0.004	120.0	6.6
C281Y	0.7 ± 0.1	0.084 ± 0.005	120.0	6.6
N304K	0.1 ± 0.01	0.026 ± 0.001	260.0	14.2
I305L	0.5 ± 0.05	0.065 ± 0.003	130.0	7.1
I305M	0.4 ± 0.04	0.11 ± 0.006	275.0	15.0
YS67 (V275I, I305M)	0.2 ± 0.02	0.117 ± 0.006	585.0	32.0

Experimental Protocols

Purification of Recombinant *S. clavuligerus* DAOCS from *E. coli*

This protocol is adapted from the purification of similar enzymes and is suitable for obtaining highly purified DAOCS from an *E. coli* expression system.[\[3\]](#)

Materials:

- *E. coli* cell pellet expressing recombinant *S. clavuligerus* DAOCS
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10% glycerol
- Streptomycin sulfate
- Polyethyleneimine
- Ammonium sulfate

- Buffer A (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 mM DTT
- Buffer B (Anion Exchange): 50 mM Tris-HCl (pH 7.5), 1 M NaCl, 1 mM DTT
- Buffer C (Hydrophobic Interaction): 1.5 M Ammonium sulfate in 50 mM Tris-HCl (pH 7.5), 1 mM DTT
- Buffer D (Hydrophobic Interaction): 50 mM Tris-HCl (pH 7.5), 1 mM DTT
- Buffer E (Gel Filtration): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT

Procedure:

- Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris. To the supernatant, add streptomycin sulfate and polyethyleneimine to precipitate nucleic acids. Centrifuge again to obtain a clear cell-free extract.
- Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the cell-free extract to a final saturation of 40-70% while stirring at 4°C. Collect the precipitate by centrifugation and resuspend it in a minimal volume of Buffer A.
- Anion Exchange Chromatography: Load the resuspended protein solution onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound protein with a linear gradient of 0-100% Buffer B. Collect fractions and assay for DAOCS activity.
- Hydrophobic Interaction Chromatography: Pool the active fractions from the anion exchange step and add ammonium sulfate to a final concentration of 1.5 M. Load the sample onto a hydrophobic interaction column (e.g., Phenyl-Sepharose) pre-equilibrated with Buffer C. Elute the protein with a linear gradient of 0-100% Buffer D.
- Gel Filtration Chromatography: Pool the active fractions from the hydrophobic interaction step, concentrate, and load onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with Buffer E. Elute with Buffer E.

- **Purity Check and Storage:** Analyze the purified fractions by SDS-PAGE to assess purity. Pool the purest fractions, determine the protein concentration, and store at -80°C in the presence of 10% glycerol.

Enzymatic Ring Expansion of Penicillin G

This protocol describes the in vitro enzymatic conversion of penicillin G to G-**7-ADCA** using purified DAOCS.

Materials:

- Purified *S. clavuligerus* DAOCS
- Penicillin G potassium salt
- α -ketoglutarate
- Ferrous sulfate (FeSO_4)
- Ascorbic acid
- Dithiothreitol (DTT)
- Reaction Buffer: 50 mM Tris-HCl (pH 7.5)
- Quenching Solution: Methanol

Reaction Mixture:

Component	Final Concentration
Penicillin G	5.6 mM
α -ketoglutarate	2.56 mM
FeSO ₄	1.8 mM
Ascorbic acid	4 mM
DTT	1 mM
Purified DAOCS	0.1 - 1 mg/mL
Reaction Buffer	to final volume

Procedure:

- Prepare the reaction mixture by adding all components except the enzyme to the Reaction Buffer.
- Pre-incubate the mixture at 30°C for 5 minutes.
- Initiate the reaction by adding the purified DAOCS enzyme.
- Incubate the reaction at 30°C with gentle shaking for 1-4 hours.
- Stop the reaction by adding an equal volume of ice-cold methanol.
- Centrifuge the quenched reaction mixture to pellet the precipitated protein.
- Analyze the supernatant for the presence of penicillin G and G-7-ADCA by HPLC.

HPLC Analysis of Penicillin G and G-7-ADCA

This protocol outlines a reversed-phase HPLC method for the separation and quantification of the substrate (penicillin G) and the product (G-7-ADCA).

Instrumentation and Columns:

- HPLC system with a UV detector

- C18 reversed-phase column (e.g., Ascentis C18, 15 cm x 4.6 mm, 5 µm)

Mobile Phase:

- Mobile Phase A: 10 mM ammonium acetate (pH 4.5 with acetic acid)
- Mobile Phase B: Acetonitrile
- Isocratic elution with 75% Mobile Phase A and 25% Mobile Phase B

HPLC Parameters:

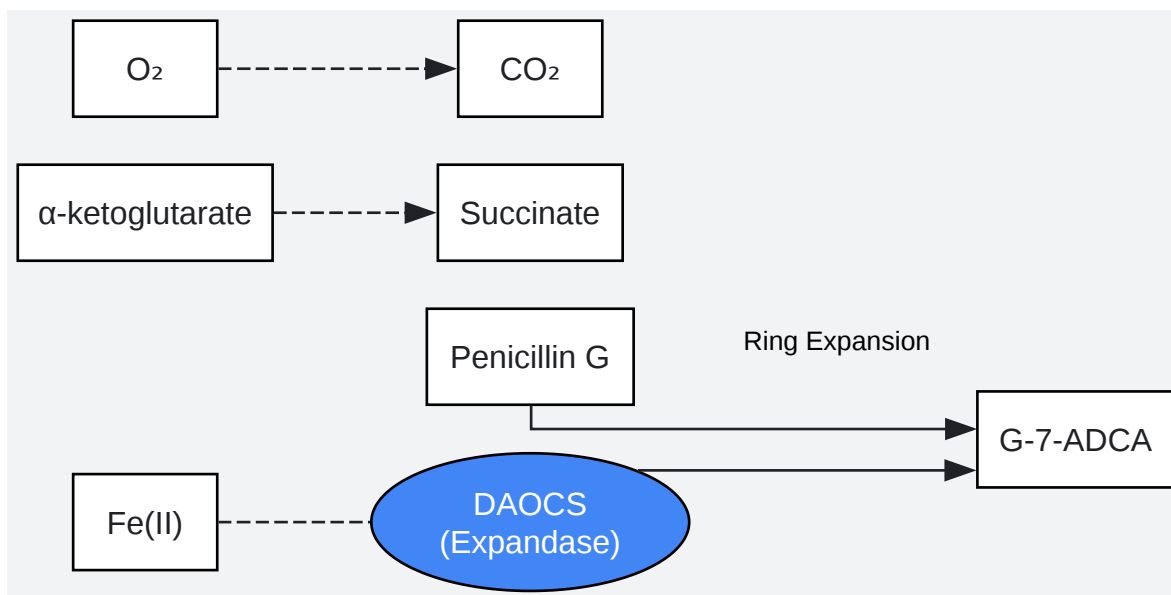
Parameter	Value
Flow Rate	1 mL/min
Column Temperature	35°C
Detection Wavelength	220 nm
Injection Volume	10 µL

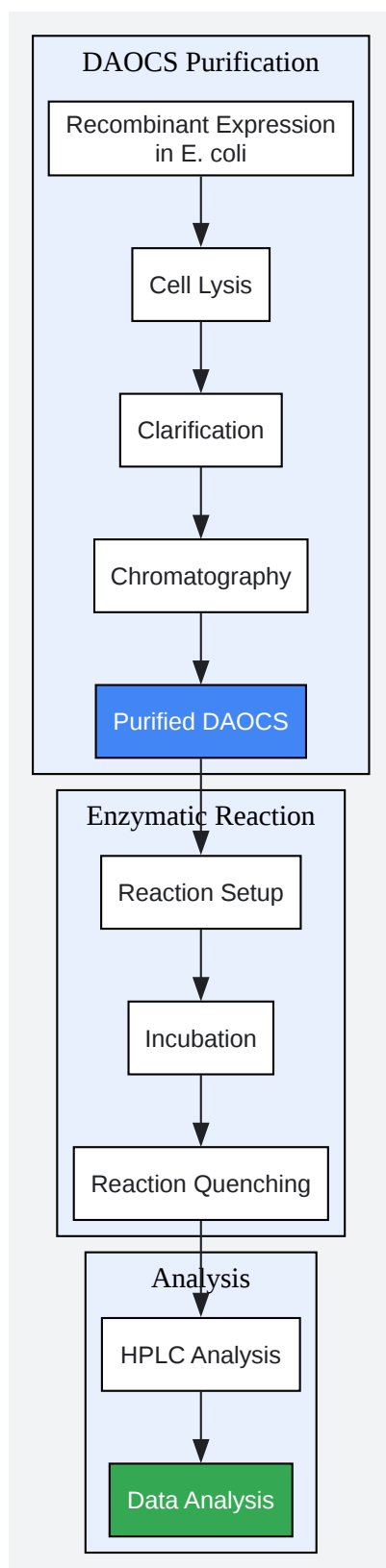
Procedure:

- Prepare standard solutions of penicillin G and **G-7-ADCA** of known concentrations in the mobile phase to generate a calibration curve.
- Filter the supernatant from the quenched enzymatic reaction through a 0.22 µm syringe filter.
- Inject the filtered sample onto the HPLC system.
- Identify and quantify the peaks corresponding to penicillin G and **G-7-ADCA** by comparing their retention times and peak areas to the standards.

Visualizations

Enzymatic Reaction Pathway





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